molecular formula C13H36Si4 B094962 Tetrakis(trimethylsilyl)methane CAS No. 1066-64-4

Tetrakis(trimethylsilyl)methane

Cat. No.: B094962
CAS No.: 1066-64-4
M. Wt: 304.76 g/mol
InChI Key: WFGTTYMWWMWERB-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsilyl)methane is an organic compound with the chemical formula C₁₃H₃₆Si₄. It consists of four trimethylsilyl (Si(CH₃)₃) groups bonded to a central carbon atom. This compound is notable for its extreme steric crowding, which is made possible by the longer silicon-carbon bonds compared to its all-carbon equivalent, tetra-tert-butylmethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilyl)methane can be synthesized through the reaction of carbon tetrachloride or carbon tetrabromide with trimethylchlorosilane in anhydrous tetrahydrofuran in the presence of lithium . Another method involves the reaction of this compound with tert-butyllithium in tetramethylethylenediamine to yield (Me₃Si)₃CSiMe₂CH₂Li .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of organosilicon chemistry techniques under controlled laboratory conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(trimethylsilyl)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reagents: tert-Butyllithium, trimethylchlorosilane, carbon tetrachloride, carbon tetrabromide.

    Conditions: Anhydrous conditions, typically in tetrahydrofuran or tetramethylethylenediamine solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrakis(trimethylsilyl)methane is primarily related to its steric hindrance and the stability of the silicon-carbon bonds. The trimethylsilyl groups provide significant steric protection to the central carbon atom, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • Neopentane
  • Tetraethylmethane
  • Tetravinylmethane
  • Tetraethynylmethane
  • Tetracyclopropylmethane
  • Tetraphenylmethane

Uniqueness: Tetrakis(trimethylsilyl)methane is unique due to the presence of four bulky trimethylsilyl groups, which provide extreme steric hindrance. This characteristic distinguishes it from other similar compounds, such as neopentane and tetraethylmethane, which do not have the same level of steric protection .

Properties

IUPAC Name

trimethyl-[tris(trimethylsilyl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H36Si4/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGTTYMWWMWERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H36Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061436
Record name Silane, methanetetrayltetrakis[trimethyl-
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Molecular Weight

304.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-64-4
Record name 1,1′,1′′,1′′′-Methanetetrayltetrakis[1,1,1-trimethylsilane]
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Record name Tetrakis(trimethylsilyl)methane
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Record name Silane, 1,1',1'',1'''-methanetetrayltetrakis[1,1,1-trimethyl-
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Record name Silane, methanetetrayltetrakis[trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanetetrayltetrakis[trimethylsilane]
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Record name TETRAKIS(TRIMETHYLSILYL)METHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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